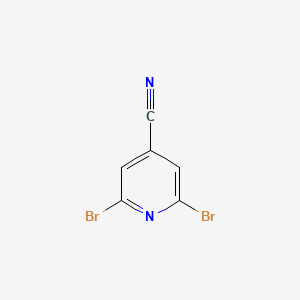

2,6-Dibromo-4-cyanopyridine

Description

Significance of the Pyridine (B92270) Core in Chemical Research

The pyridine ring, a six-membered heterocyclic aromatic compound with one nitrogen atom, is a cornerstone in various chemical disciplines. numberanalytics.com Its unique structure, characterized by a planar ring with a delocalized π-electron system, imparts distinct physical and chemical properties. The nitrogen atom's presence makes pyridine a weak base and influences its reactivity, making it a versatile building block in organic synthesis. numberanalytics.com

In medicinal chemistry, the pyridine scaffold is of paramount importance, appearing in over 7,000 existing drug molecules. nih.gov Its ability to form hydrogen bonds, its polarity, and its capacity to act as a bioisostere for other functional groups contribute to its prevalence in pharmaceuticals. enpress-publisher.com Pyridine derivatives are found in a wide array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. numberanalytics.comresearchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, a key strategy in the discovery of new drugs. enpress-publisher.com

Beyond pharmaceuticals, the pyridine core is integral to materials science and agrochemicals. numberanalytics.comnumberanalytics.com Its derivatives are utilized in the creation of polymers, dyes, and nanoparticles. numberanalytics.com In agriculture, pyridine-based compounds are crucial components of insecticides, fungicides, and herbicides. enpress-publisher.com The coordination chemistry of pyridine is also extensively studied, with applications in catalysis and the synthesis of metal nanoparticles. numberanalytics.com

Overview of Halogenated and Cyano-Substituted Pyridines in Synthetic Chemistry

Halogenated pyridines are valuable intermediates in organic synthesis, serving as precursors for a wide range of substituted derivatives. benthambooks.comnews-medical.net The carbon-halogen bond provides a reactive site for various transformations, enabling the introduction of other functional groups with precise regiocontrol. nih.gov However, the synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for direct halogenation. nih.gov Despite these challenges, methods have been developed to selectively introduce halogens at different positions on the pyridine ring, expanding their synthetic utility. mountainscholar.orgmountainscholar.org

Similarly, cyano-substituted pyridines are significant building blocks in synthetic chemistry. The cyano group is a versatile functional group that can be transformed into various other moieties, such as carboxylic acids, amines, and aldehydes. researchgate.net These compounds serve as key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. scielo.org.co The synthesis of cyanopyridine derivatives continues to be an active area of research, with a focus on developing efficient and diverse synthetic routes. scielo.org.coniscpr.res.in The incorporation of a cyano group can also influence the electronic and photophysical properties of the pyridine ring, leading to applications in materials science, such as in organic light-emitting devices (OLEDs) and photovoltaic cells. rsc.orgrsc.org

Research Trajectory of 2,6-Dibromo-4-cyanopyridine and its Derivatives

The research trajectory of this compound and its derivatives is rooted in the broader interest in functionalized pyridines. While specific, extensive research focusing solely on this compound is not widely documented in the provided search results, its chemical structure suggests its role as a highly useful synthetic intermediate. The presence of two bromine atoms at the 2 and 6 positions and a cyano group at the 4 position offers multiple reactive sites for further chemical modifications.

The bromine atoms can be displaced through various cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of a wide range of substituents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This trifunctional nature makes this compound a versatile precursor for the synthesis of more complex, highly substituted pyridine derivatives. These derivatives could find applications in medicinal chemistry, materials science, and agrochemicals, aligning with the general utility of pyridine-based compounds. For instance, related structures like 2,6-dibromo-4-methylpyridine (B1312767) are noted as important intermediates in the synthesis of pharmaceuticals. google.com The synthesis of related dicyano- and dibromo-terpyridines has also been reported, highlighting the interest in such substituted pyridine systems for creating larger, functional molecules. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCLINNOKFXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356208 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-58-9 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dibromo 4 Cyanopyridine

Strategies for Introducing Bromine Atoms at 2- and 6-Positions

The introduction of bromine atoms at the C2 and C6 positions of the pyridine (B92270) ring is a critical step in forming the central scaffold of the target molecule. Several methods have been developed to achieve this substitution pattern.

Bromination of Pyridine-4-carboxylic Acid Derivatives with Phosphoryl Bromide

A plausible synthetic strategy involves the direct bromination of pyridine-4-carboxylic acid derivatives. In a reaction analogous to the conversion of carboxylic acids to acyl bromides and subsequent transformations, phosphoryl bromide (POBr₃) can serve as both a brominating and dehydrating agent. A recent study demonstrated a related transformation where a piperidinium (B107235) 3,5-dicyano-6-hydroxy-pyridin-2-olate was converted to 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile by heating with phosphoryl bromide at 170°C. nih.gov This type of reaction suggests that a similar approach, starting from a suitably substituted pyridine-4-carboxylic acid or its salt, could yield a 2,6-dibrominated pyridine core, although specific examples for the direct synthesis of 2,6-dibromo-4-cyanopyridine via this exact route are not extensively detailed in the literature.

Conversion of 2,6-Dichloropyridine (B45657) to 2,6-Dibromopyridine (B144722)

A widely utilized and efficient method for preparing the 2,6-dibromopyridine scaffold is through a halogen exchange reaction starting from the more accessible 2,6-dichloropyridine. wikipedia.org This transformation is typically achieved by heating 2,6-dichloropyridine with a bromide source, such as sodium bromide or hydrobromic acid, at elevated temperatures.

The reaction involves a reflux in a suitable solvent system, with temperatures ranging from 80 to 150°C. google.com This process has been shown to provide the desired 2,6-dibromopyridine in good to high yields, generally between 66% and 80%. google.com The simplicity of the procedure and the high product yield make this a preferred industrial method. google.com Research has detailed specific conditions, including the molar ratios of reactants and reaction times, to optimize the yield and purity of the product. google.comguidechem.com For instance, reacting 0.1 mol of 2,6-dichloropyridine with 0.2 mol of sodium bromide and 0.4 mol of 40% hydrobromic acid aqueous solution for 24 hours results in a 66.4% yield. google.com

Table 1: Reaction Conditions for the Conversion of 2,6-Dichloropyridine to 2,6-Dibromopyridine

| Molar Ratio (2,6-Dichloropyridine:Bromide Source) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|---|---|

| 1:2 (NaBr) + HBr (aq) | 80-150 | 24 | 66.4 | 98.5 | google.com |

| 1:4 (NaBr) + HBr (aq) | 80-150 | 24 | 71.5 | 98.5 | google.com |

| 1:2 (HBr (aq)) + HBr (g) | 80-150 | Varies | 80.4 | 98.5 | google.com |

Bromination of 4-Hydroxybenzonitrile Derivatives

The synthesis of a pyridine ring from a benzene (B151609) derivative, such as 4-hydroxybenzonitrile, is not a direct bromination process. This pathway would involve a complex ring transformation reaction to replace a carbon atom in the benzene ring with a nitrogen atom, which is a fundamentally different and more involved synthetic challenge than a simple substitution reaction. Therefore, this is not considered a standard or direct methodology for the synthesis of 2,6-dibromopyridine derivatives.

Stereoselective Bromination Approaches

For an aromatic, planar molecule like pyridine, the concept of stereoselectivity in bromination is not applicable, as there are no chiral centers or diastereotopic faces to differentiate. The critical factor in the bromination of pyridine is regioselectivity—controlling the position of substitution on the ring. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. Direct bromination often requires harsh conditions and can lead to a mixture of products. Achieving specific substitution at the 2- and 6-positions typically relies on the pre-functionalization of the starting material, as seen in the halogen exchange from 2,6-dichloropyridine, or by directing the bromination through other functional groups present on the ring.

Strategies for Introducing the Cyano Group at the 4-Position

Once the 2,6-dibromopyridine core is established, the next key step is the introduction of the cyano group at the C4 position.

Conversion of Carbamoyl to Cyano Group via Dehydration of 2,6-Dibromo-4-carbamoylpyridine

An alternative pathway to the cyano group involves a Sandmeyer reaction. This would begin with the synthesis of 2,6-dibromo-4-aminopyridine, followed by diazotization of the amino group with a nitrite (B80452) source under acidic conditions, and subsequent treatment with a cyanide salt, such as copper(I) cyanide, to yield the final this compound product.

Cyanation of Substituted Pyridine Precursors

Direct cyanation of a substituted pyridine, such as 2,6-dibromopyridine, is a primary strategy. This transformation typically involves the reaction of the pyridine derivative with a cyanide source. The reactivity of the pyridine ring and the position of the leaving groups (in this case, bromine atoms) are critical. While direct nucleophilic aromatic substitution of a hydrogen atom is challenging, the process can be facilitated by activating the pyridine ring, for instance, by forming an N-oxide, or by using metal catalysts. After pretreatment with agents like nitric acid and trifluoroacetic anhydride (B1165640), pyridines can be converted into their 2-cyano derivatives using aqueous potassium cyanide. researchgate.netthieme-connect.de

Palladium-Catalyzed Cross-Coupling for Cyano Group Introduction

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming carbon-carbon bonds, including the introduction of a cyano group onto an aromatic or heteroaromatic ring. researchgate.net This methodology is particularly effective for aryl halides. In the context of this compound synthesis, a suitable precursor like 2,6-dibromo-4-halopyridine would be reacted with a cyanide source in the presence of a palladium catalyst.

A significant challenge in these reactions is catalyst deactivation by the cyanide ion. researchgate.net To mitigate this, non-toxic and more stable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often employed. researchgate.net The choice of ligands, solvents, and temperature is crucial for optimizing the reaction yield and preventing catalyst poisoning. researchgate.net

Table 1: Key Components in Palladium-Catalyzed Cyanation

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Facilitates the oxidative addition and reductive elimination steps in the catalytic cycle. |

| Cyanide Source | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆], TMSCN | Provides the cyano group for introduction onto the pyridine ring. d-nb.info |

| Ligand | Phosphine-based ligands (e.g., PPh₃, Xantphos), 1,10-Phenanthroline | Stabilizes the palladium catalyst and influences its reactivity and selectivity. nih.gov |

| Solvent | DMF, Dioxane, Acetonitrile (B52724) | Solubilizes reactants and influences reaction kinetics. |

Ammoxidation of Methylpyridine Derivatives

Ammoxidation is a major industrial process used for the synthesis of nitriles from methyl-substituted aromatic and heteroaromatic compounds. chemicalbook.com The reaction involves passing a mixture of the methylpyridine (picoline), ammonia, and air over a heterogeneous catalyst at elevated temperatures (typically 330-450 °C). chemicalbook.com This process converts the methyl group directly into a nitrile group. chemicalbook.com

For producing a cyanopyridine, the corresponding picoline isomer serves as the starting material. For instance, 4-methylpyridine (B42270) is used to synthesize 4-cyanopyridine (B195900) with high conversion rates and yields, often exceeding 98% and 99% respectively. chemicalbook.com While highly efficient for simple cyanopyridines, this method is less suitable for producing this compound directly, as the required starting material, 2,6-dibromo-4-methylpyridine (B1312767), is complex to synthesize and the harsh reaction conditions may not be compatible with the bromo-substituents.

Multi-Step Synthesis of this compound

More commonly, the target compound is prepared via multi-step synthetic sequences that build the molecule from simpler, more accessible precursors.

Synthesis from 4-Hydroxypyridine Derivatives

A plausible synthetic route can be designed starting from a 4-aminopyridine (B3432731) derivative. The synthesis of the key intermediate, 4-amino-2,6-dibromopyridine, is crucial. nih.gov This intermediate can then be converted to the final product using the Sandmeyer reaction.

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into various other functional groups, including halides and nitriles, via a diazonium salt intermediate. wikipedia.orgbyjus.com The reaction is typically carried out by treating the primary aromatic amine with a nitrite source (like sodium nitrite) in an acidic medium to form the diazonium salt, which is then displaced by a nucleophile, such as cyanide, in the presence of a copper(I) salt catalyst (e.g., CuCN). wikipedia.org

The proposed reaction sequence is as follows:

Diazotization: 4-Amino-2,6-dibromopyridine is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to generate the corresponding diazonium salt.

Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group (-N₂⁺) with a cyano group (-CN), yielding this compound.

Synthesis from 2,6-Dibromopyridine-4-carboxylate

Another viable multi-step approach begins with a 2,6-dibromopyridine scaffold already containing a functional group at the 4-position that can be chemically converted into a nitrile. A pyridine-4-carboxylate (or the corresponding carboxylic acid) is an excellent starting point. This synthesis involves two primary steps: amidation followed by dehydration.

Amidation: The starting material, such as methyl 2,6-dibromopyridine-4-carboxylate, is first converted into the corresponding primary amide, 2,6-dibromopyridine-4-carboxamide. This is typically achieved by reacting the ester with ammonia.

Dehydration: The primary amide is then subjected to dehydration to form the nitrile. This is a standard and efficient transformation in organic synthesis. rsc.org A variety of dehydrating agents can be employed for this purpose, with the choice often depending on the substrate's sensitivity and the desired reaction scale. researchgate.netorganic-chemistry.org

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions |

|---|---|

| Phosphorus pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent. |

| Thionyl chloride (SOCl₂) | Often used with a base like pyridine or triethylamine (B128534) at mild temperatures. |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Used with a base (e.g., triethylamine) under mild conditions. organic-chemistry.org |

| Oxalyl chloride / Triphenylphosphine oxide | Catalytic system that allows for very fast reaction times at room temperature. organic-chemistry.org |

Reaction Efficiency and Purity Validation in Synthesis

To ensure the quality of the final product, purity validation is essential. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of the product and to monitor the progress of the reaction by quantifying the disappearance of starting materials and the appearance of the product. google.com Structural confirmation of the final compound and any intermediates is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. georgiasouthern.edugeorgiasouthern.edu

Thin-Layer Chromatography (TLC) for Intermediate Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is optimized to achieve clear separation of the components. The spots can be visualized under UV light, given the aromatic nature of the pyridine ring.

| Compound | Exemplary Solvent System | Anticipated Rf Value |

| Starting Material (e.g., 4-cyano-2,6-diaminopyridine) | Hexane:Ethyl Acetate (1:1) | Lower Rf due to higher polarity |

| This compound | Hexane:Ethyl Acetate (1:1) | Higher Rf due to lower polarity |

Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Yield Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of the synthesized this compound. By providing a highly accurate mass measurement, HRMS can definitively distinguish the product from other potential byproducts. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of two bromine atoms in the molecule.

| Parameter | Value |

| Molecular Formula | C6H2Br2N2 |

| Calculated Exact Mass | 261.8686 |

| Observed m/z | [Experimental Value] |

Note: The observed m/z value should be within a few parts per million (ppm) of the calculated exact mass for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Yield Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most crucial analytical method for the structural elucidation and confirmation of this compound.

1H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the 3 and 5 positions of the pyridine ring. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the two bromine atoms and the cyano group.

13C NMR: The carbon NMR spectrum would provide further structural confirmation, showing distinct signals for the different carbon atoms in the molecule. The carbon atom attached to the cyano group would appear at a characteristic chemical shift, as would the carbon atoms bonded to the bromine atoms.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| 1H | 7.5 - 8.5 | Singlet | H-3, H-5 |

| 13C | 140 - 150 | Singlet | C-2, C-6 |

| 13C | 120 - 130 | Singlet | C-4 |

| 13C | 115 - 125 | Singlet | C-3, C-5 |

| 13C | 110 - 120 | Singlet | CN |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final this compound product. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase would likely consist of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol). The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak.

| Parameter | Exemplary Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | [Experimental Value] |

Note: HPLC conditions need to be optimized for each specific instrument and sample.

Chemical Transformations and Reactivity of 2,6 Dibromo 4 Cyanopyridine

Reactivity Governed by Substituent Electronic Effects

The chemical behavior of 2,6-dibromo-4-cyanopyridine is largely dictated by the interplay of the electronic properties of its substituents: the cyano group at the 4-position and the two bromine atoms at the 2- and 6-positions.

The cyano (-CN) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance stabilization by withdrawing electron density from the aromatic ring. nih.govbohrium.com In the context of the pyridine (B92270) ring, which is already electron-deficient due to the electronegative nitrogen atom, the addition of a cyano group further decreases the electron density. nih.govwikipedia.org When positioned at the 4-position of the pyridine ring, the cyano group significantly enhances the electrophilicity at the carbon atoms of the ring, particularly at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen. This strong electron-withdrawing effect makes the pyridine ring highly susceptible to nucleophilic attack. abertay.ac.uk The presence of the cyano group can also influence the regioselectivity of certain reactions; for instance, in C-H arylation reactions of cyanopyridines, the 4-cyano isomer has been found to be a better substrate than the 3-cyano isomer. scispace.com

The two bromine atoms at the 2- and 6-positions also exert a significant electronic influence on the pyridine ring. Halogens, including bromine, are electron-withdrawing through the inductive effect due to their electronegativity. tandfonline.comindiamart.com This effect further deactivates the pyridine ring towards electrophilic substitution, which is already disfavored in pyridine compared to benzene (B151609). wikipedia.orgpearson.com

Conversely, the bromine atoms serve as excellent leaving groups, which is a critical factor in the reactivity of the molecule. wikipedia.orgtandfonline.com Their presence at the 2- and 6-positions, which are inherently electron-deficient in the pyridine ring, makes these sites prime targets for nucleophilic substitution reactions. uoanbar.edu.iq The combined electron-withdrawing effects of the nitrogen heteroatom, the 4-cyano group, and the two bromo substituents render the carbon atoms at positions 2 and 6 highly electrophilic and thus readily attacked by nucleophiles.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| Cyano (-CN) | 4 | Strong electron-withdrawing (resonance and inductive) | Increases electrophilicity of the ring, activating it for nucleophilic attack. |

| Bromo (-Br) | 2, 6 | Electron-withdrawing (inductive); Good leaving group | Further deactivates the ring for electrophilic substitution; Activates the C2 and C6 positions for nucleophilic substitution. |

Nucleophilic Substitution Reactions

The electron-deficient nature of the this compound ring system makes it highly reactive towards nucleophiles. The bromine atoms function as effective leaving groups, facilitating a variety of substitution reactions.

In pyridine systems, nucleophilic attack generally occurs at the electron-deficient 2- and 4-positions. wikipedia.orguoanbar.edu.iq For this compound, the bromine atoms at the C2 and C6 positions are the sites of substitution. The high electrophilicity of these positions, enhanced by the adjacent ring nitrogen and the cumulative electron-withdrawing effects of all substituents, directs incoming nucleophiles to displace the bromide ions. In reactions involving 2,6-dibromopyridine (B144722) with various amines, selective monosubstitution at the C2 position can be achieved to yield 6-bromopyridine-2-amines in high yields. researchgate.net While in some brominated pyridines, nucleophilic attack can preferentially occur at the 4-position, the presence of the non-displaceable cyano group at this position in this compound directs substitution to the 2- and 6-positions. researchgate.net

The substitution of the bromine atoms is a key strategy for the derivatization of this compound, allowing for the synthesis of more complex molecules. This compound serves as a versatile building block where the bromine atoms are sequentially or simultaneously replaced. For example, a synthetic pathway to create ligand precursors involves the nucleophilic substitution of the bromine atoms in this compound with the potassium salt of 3-ethoxycarbonylpyrazole. psu.edu This reaction demonstrates the utility of this scaffold in constructing elaborate heterocyclic systems by displacing the bromo substituents. psu.edu Similarly, related compounds like 2,6-bis(bromomethyl)pyridine (B1268884) undergo nucleophilic substitution with various nucleophiles, highlighting the reactivity of halogen substituents on the pyridine core for building diverse chemical structures.

This compound is reactive towards a range of nucleophiles, including amines and thiols. The substitution reactions on the analogous compound 2,6-dibromopyridine show that it readily reacts with primary and secondary amines to selectively form 6-bromopyridine-2-amines. researchgate.net This selectivity provides a route to asymmetrically substituted pyridines. The reactivity extends to thiolates, which are also effective nucleophiles for displacing halogens from the pyridine ring. wikipedia.org Research on the nucleophilic derivatization of 4,7-dibromo- nih.govmdpi.comthiadiazolo[3,4-c]pyridine, another heterocyclic system, further illustrates the general reactivity of bromo-substituted heterocycles with nucleophiles such as alcohols, amines, and thiols to create a variety of derivatives. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Brominated Pyridines

| Starting Material | Nucleophile | Product | Research Finding | Citation |

|---|---|---|---|---|

| This compound | Potassium 3-ethoxycarbonylpyrazolide | 2,6-bis(3-ethoxycarbonylpyrazol-1-yl)-4-cyanopyridine | Serves as a key step in the synthesis of complex lanthanide-binding ligands. | psu.edu |

| 2,6-Dibromopyridine | Primary and secondary amines | 6-Bromo-2-aminopyridines | Selective monosubstitution occurs in very high yields, providing substrates for cross-coupling reactions. | researchgate.net |

| 2,6-Bis(bromomethyl)-4-iodopyridine | Amines, Thiols | 2,6-Bis(aminomethyl/thiomethyl)-4-iodopyridines | The bromomethyl groups are reactive electrophiles that undergo substitution. |

Cross-Coupling Reactions

This compound is a valuable substrate for various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely employed for their efficiency in forming carbon-carbon bonds under mild conditions that tolerate a variety of functional groups. In the context of this compound, these reactions facilitate the selective substitution of the bromine atoms.

The Suzuki-Miyaura coupling involves the reaction of the dibrominated pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net The cyano group at the 4-position enhances the electrophilicity of the pyridine ring, influencing the reactivity of the C-Br bonds. The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at specific positions in dihalogenated pyridines. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various dibromopyridine derivatives. researchgate.netnih.gov While specific studies on this compound are part of the broader research into dihalopyridine reactivity, the general principles apply. The reaction conditions, including the catalyst system, base, and solvent, are optimized to achieve the desired mono- or di-substituted products. For example, catalyst systems like Pd(OAc)₂ with PPh₃ or Pd black have been used effectively in Suzuki-Miyaura reactions of related compounds. acs.org

| Catalyst/Pre-catalyst | Reaction Type | Notes |

| Pd/IPr | Suzuki-Miyaura | Promotes C4-coupling in 2,4-dichloropyridines. nih.gov |

| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura | Commonly used catalyst system. acs.org |

| Pd black | Suzuki-Miyaura | Used in optimization studies for improved yield. acs.org |

| PEPPSI-Pd-NHC complexes | Suzuki-Miyaura | Highly efficient for coupling phenylboronic acid. researchgate.net |

Utility in Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. organic-chemistry.orgorganic-chemistry.org this compound serves as a key building block in this endeavor, primarily through palladium-catalyzed cross-coupling reactions.

The two bromine atoms on the pyridine ring act as versatile handles for sequential or double C-C bond formation. By carefully selecting the reaction conditions and the coupling partner (e.g., organoboron, organozinc, or organomagnesium reagents), chemists can introduce a wide array of carbon-based substituents at the 2- and 6-positions. nih.gov This allows for the synthesis of a diverse range of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

The utility of this compound in C-C bond formation is exemplified by its role in the Suzuki-Miyaura reaction, which results in the creation of new biaryl or aryl-alkyl linkages. The ability to perform these transformations selectively at one or both bromine sites enhances the synthetic flexibility of this compound, making it a valuable intermediate for creating complex, functionalized pyridine-based molecules.

Cyclization Reactions

Cyclization reactions involving this compound and its derivatives are crucial for the synthesis of polycyclic and fused heterocyclic systems. These structures are of significant interest due to their presence in biologically active compounds and functional materials.

Formation of Fused Pyridine Systems

The reactivity of the bromine and cyano groups in this compound can be harnessed to construct fused pyridine systems. While direct examples involving this specific compound are not extensively detailed in the provided search results, the general reactivity of related cyanopyridines suggests potential pathways. For instance, 2-amino-3-cyanopyridines are well-known precursors for the synthesis of fused heterocycles like pyrido[2,3-d]pyrimidines. researchgate.net

The general strategy often involves the transformation of the cyano group or the substitution of the bromine atoms followed by an intramolecular cyclization. For example, a reaction sequence could involve the conversion of the cyano group to an amine or another reactive functional group, which then participates in a ring-forming reaction with a substituent introduced at one of the bromine positions. The synthesis of various fused nitrogen-containing heterocycles often relies on such intramolecular cyclization strategies. researchgate.netrsc.org

Cycloaddition Reactions with Dienophiles

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic compounds. chadsprep.comacs.org In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. While pyridines themselves are generally poor dienes in Diels-Alder reactions due to their aromaticity, they can be activated to participate in such transformations.

The search results indicate that pyridine derivatives can be involved in formal [4+2] cycloadditions. acs.orgacs.org For instance, pyridine-boryl radicals can catalyze formal [4+2] cycloadditions of cyclobutanes with alkynes to produce cyclohexene (B86901) derivatives. acs.orgacs.org In this context, a pyridine derivative, such as 4-cyanopyridine (B195900), can act as a promoter or ligand in the catalytic cycle. acs.orgacs.org This suggests that while this compound itself may not directly act as the diene or dienophile in a classical Diels-Alder reaction, its electronic properties could influence its participation in more complex, catalyzed cycloaddition processes.

Other Significant Reactions

Beyond cross-coupling and cyclization reactions, this compound can undergo other important chemical transformations. The bromine atoms are susceptible to nucleophilic substitution, although this is generally less facile than in electron-deficient pyrazines. The cyano group can also be a site for chemical modification.

Derivatives of similar structures, such as 2,6-dibromo-4-methylpyridine (B1312767), are synthesized from precursors like 2,6-dihydroxy-4-methylpyridine by reaction with phosphorus tribromide. google.com This indicates that the dibromo functionality can be introduced through established bromination methods. Furthermore, related compounds like 2,6-dibromoquinone-4-chloroimide are prepared through oxidation and halogenation reactions, highlighting the diverse reactivity of halogenated aromatic systems. orgsyn.org The presence of multiple reactive sites on the this compound molecule allows for a range of transformations that are valuable in the synthesis of complex organic molecules for various applications. chemimpex.com

Based on a thorough review of the available scientific literature, information regarding the specific ammoxidation and condensation reactions of this compound is not available.

Chemical databases and research articles primarily describe the synthesis of this compound and its use as a reactant in other types of reactions, such as nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Ammoxidation is a process typically used to convert methyl-substituted heterocycles into their corresponding cyanated derivatives. researchgate.netniscpr.res.in As this compound already possesses a cyano group and lacks a methyl group, it is not a suitable substrate for this type of transformation.

Similarly, while condensation reactions are widely used to synthesize various pyridine derivatives, researchgate.net specific examples detailing the use of this compound as a starting material in condensation reactions are not found in the reviewed literature.

Therefore, the content for the requested sections "3.5.1. Ammoxidation Reactions" and "3.5.2. Condensation Reactions" cannot be generated due to the absence of relevant research findings for the specified compound.

Applications of 2,6 Dibromo 4 Cyanopyridine in Organic Synthesis

Building Block for Complex Organic Molecules

2,6-Dibromo-4-cyanopyridine is a highly versatile synthetic intermediate in organic chemistry, primarily due to the presence of multiple reactive sites: two bromine atoms and a cyano group on a pyridine (B92270) ring. The bromine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution and are particularly well-suited for transition metal-catalyzed cross-coupling reactions. One of the most significant applications is its use in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this reaction, facilitated by a palladium catalyst, this compound can couple with various organoboron reagents. rsc.org

The reactivity of the compound is significantly influenced by its functional groups. The electron-withdrawing nature of the cyano group enhances the electrophilicity at the 4-position, making it more favorable for certain coupling reactions compared to analogous carboxylic acid derivatives. This electronic property, combined with the two reactive bromine atoms, allows for sequential and site-selective functionalization, providing a pathway to complex molecular architectures. The compound serves as a precursor for ligands used in coordination chemistry, where its ability to form stable complexes with transition metals is crucial for catalysis. Its synthetic utility is further demonstrated by its role in preparing derivatives for medicinal chemistry, including potential antimicrobial and anticancer agents. chemimpex.com

The general synthetic strategy to produce this compound often begins with substituted pyridine precursors like 2,6-dibromo-4-carbamoylpyridine, which is dehydrated to form the cyano group. psu.edu This process highlights the compound's role as a stable and accessible intermediate for further chemical transformations.

This compound is a key starting material for the synthesis of other halogenated pyridine derivatives. The bromine atoms at the 2- and 6-positions can be displaced by other halides or functional groups, while the core pyridine structure remains intact. While direct halogen exchange on this compound itself is not extensively detailed, the broader chemistry of halopyridines provides context for its potential transformations.

Strategies for synthesizing halopyridines often involve harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it resistant to standard electrophilic aromatic substitution. nih.gov However, modern methods have been developed for more selective halogenation. For instance, designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a route to 4-halopyridines. nih.govacs.org This type of methodology could potentially be adapted for pyridine derivatives like this compound to introduce different halogens.

The table below illustrates the characteristics of related halogenated pyridines, providing a comparative context for the properties of derivatives that could be synthesized from this compound.

| Compound | Molecular Formula | Key Structural Features | Synthetic Relevance |

|---|---|---|---|

| 2,6-Dibromo-4-chloropyridine | C5H2Br2ClN | Bromine at C2, C6; Chlorine at C4 | A tri-halogenated pyridine, useful for sequential, site-selective cross-coupling reactions. sigmaaldrich.com |

| 2,6-Dibromopyridine (B144722) | C5H3Br2N | Bromine at C2, C6 | A common precursor for 2,6-disubstituted pyridines via reactions like Suzuki coupling. researchgate.net |

| 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | Bromine at C2, C6; Nitro group at C4 | Intermediate for pharmaceuticals and agrochemicals, with the nitro group offering further synthetic handles. chemimpex.com |

| 2-Bromo-5-cyanopyridine | C6H3BrN2 | Bromine at C2; Cyano group at C5 | Used in Suzuki-Miyaura coupling to create complex pyridine structures. doi.org |

The synthesis of these and other halogenated pyridines is crucial for developing pharmaceuticals, agrochemicals, and materials, with each substitution pattern offering unique reactivity and properties. chemimpex.comnih.gov The ability to perform late-stage halogenation on complex molecules further underscores the importance of these synthetic building blocks. nih.gov

Precursor for Advanced Heterocyclic Scaffolds

This compound is an essential precursor in the construction of larger, multi-ring systems such as oligo-2,6-pyridines and terpyridines. These complex structures are of significant interest for their applications as chelating agents and in materials science. The two bromine atoms of this compound provide ideal handles for palladium-catalyzed cross-coupling reactions, which are frequently employed to link pyridine units together.

A common strategy involves the reaction of a 2,6-dibromo-substituted pyridine with a suitable organometallic pyridine reagent in a Stille or Negishi coupling reaction. A patent describes a method for synthesizing terpyridines where a 6,6''-dibromo-2,2':6',2''-terpyridine is converted into a 6,6''-dicyano-2,2':6',2''-terpyridine. google.com This transformation is achieved by reacting the dibromo-terpyridine with cuprous cyanide and sodium cyanide in dimethylformamide at elevated temperatures. google.com This demonstrates a two-step process where a dibromopyridine is first used to build the terpyridine backbone, and subsequently, the terminal bromo groups are converted to cyano groups.

The synthesis of a substituted terpyridine from a dibrominated precursor is detailed in the following reaction:

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 6,6''-Dibromo-4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | CuCN, NaCN, DMF | 6,6''-Dicyano-4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | 160°C for 6 hours | google.com |

This method highlights how dibrominated pyridine derivatives are instrumental in building up the core structure of oligo-pyridines, which can then be further functionalized.

The bromine atoms in this compound are readily displaced through nucleophilic substitution reactions, allowing for the synthesis of a wide array of 2,6-disubstituted 4-cyanopyridines. This versatility makes it a valuable scaffold for creating libraries of compounds with diverse functionalities for applications in medicinal chemistry and materials science.

For example, in the synthesis of ligands for lanthanide complexes, this compound was treated with the potassium salt of 3-ethoxycarbonylpyrazole. psu.edu In this reaction, the pyrazole (B372694) derivative acts as a nucleophile, displacing both bromine atoms to form a new C-N bond at the 2 and 6 positions of the pyridine ring. psu.edu This step is crucial for building complex ligands designed to chelate metal ions for applications in luminescence-based assays. psu.edu

The general reaction scheme involves the nucleophilic attack on the carbon atoms bearing the bromine, which are activated towards substitution by the electron-withdrawing nature of the pyridine nitrogen and the cyano group. This reactivity allows for the introduction of various substituents, including amines, alkoxides, and thiolates. abertay.ac.uk

This compound serves as a foundational molecule for the synthesis of fused heterocyclic systems, where additional rings are built onto the pyridine core. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. The synthesis of thienopyridines, which are thiophene (B33073) rings fused to a pyridine, provides a clear example of this application.

The synthesis often begins with ortho-halogenated pyridine derivatives that contain an active methylene (B1212753) group. abertay.ac.uk While direct use of this compound in a specific fused system synthesis was not found in the search results, related chemistry illustrates the principle. For instance, ortho-halogenated pyridines with nitrile-activated methylene groups can react with reagents like carbon disulfide to form thienopyridine derivatives. abertay.ac.uk

In a related context, pyridinethione derivatives, which can be synthesized from cyanopyridines, react with halogen-containing compounds to yield thienopyridines. ekb.eg For example, a 3-cyanopyridine-2(1H)-thione derivative can be cyclized to form a thieno[2,3-b]pyridine. ekb.eg This suggests that this compound could be converted into a corresponding dithione, which would then be a prime candidate for intramolecular cyclization or reaction with other reagents to form fused systems on both sides of the pyridine ring. The formation of such fused systems often involves the participation of the cyano group in the cyclization step. ekb.eg

Medicinal Chemistry and Biological Activity of 2,6 Dibromo 4 Cyanopyridine Derivatives

Anticancer Research

The core structure of 2,6-dibromo-4-cyanopyridine has been a springboard for the synthesis of novel compounds with potential anticancer properties. Researchers have modified this scaffold to enhance its efficacy and explore its mechanism of action against various cancer cell lines.

Cytotoxic Effects Against Cancer Cell Lines

A variety of derivatives based on the this compound framework have shown cytotoxic effects against several human cancer cell lines. For instance, a series of novel 3-cyanopyridine (B1664610) derivatives were synthesized and evaluated for their cytotoxic activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. mdpi.com

One particular bromo derivative exhibited moderate cytotoxicity with IC50 values of 53 µM, 30 µM, and 66 µM against PC-3, MDA-MB-231, and HepG2 cells, respectively. mdpi.comnih.gov In another study, 2-oxo-3-cyanopyridine derivatives showed significant anti-proliferative activities, with one compound featuring a 4-methoxy substitution being the most active among those tested. mdpi.com Furthermore, some cyanopyridine derivatives displayed broad-spectrum cytotoxic activity against HepG2, MCF-7, PC3, and HCT-116 cell lines, with IC50 values in the micromolar range. nih.gov

Notably, the cytotoxic effects of these compounds have been compared to standard anticancer drugs like 5-Fluorouracil (5-FU), with some derivatives showing superior or comparable activity. mdpi.comnih.gov For example, one derivative was found to be more potent against the HCT-116 cell line than 5-FU. nih.gov The safety of these compounds has also been considered, with studies on normal cell lines indicating selective toxicity towards cancer cells. mdpi.com

Here is an interactive data table summarizing the cytotoxic effects of selected this compound derivatives:

| Compound | Cell Line | IC50 (µM) | Source |

| Bromo derivative 4d | PC-3 | 53 | mdpi.comnih.gov |

| Bromo derivative 4d | MDA-MB-231 | 30 | mdpi.comnih.gov |

| Bromo derivative 4d | HepG2 | 66 | mdpi.comnih.gov |

| Compound 5c | PC-3 | 14.42 | mdpi.com |

| Compound 5c | MDA-MB-231 | 20.91 | mdpi.com |

| Compound 5c | HepG2 | 16.89 | mdpi.com |

| Compound 5e | PC-3 | 4.46 | mdpi.com |

| Compound 5e | MDA-MB-231 | 3.59 | mdpi.com |

| Compound 5e | HepG2 | 10.02 | mdpi.com |

| Compound 4c | HepG2 | 8.02 | nih.gov |

| Compound 4c | HCT-116 | 7.15 | nih.gov |

| Compound 4d | HepG2 | 6.95 | nih.gov |

Induction of Apoptosis in Human Cancer Cells

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.com Studies have shown that treatment with these compounds leads to a significant increase in both early and late-stage apoptotic cells. mdpi.com

The process of apoptosis induction has been confirmed through various assays, including the Annexin V-FITC assay. mdpi.com For example, promising cytotoxic compounds from the 3-cyanopyridine series were found to cause a marked increase in apoptotic cells, as well as an increase in the percentage of necrotic cells. mdpi.com This induction of apoptosis is a critical indicator of the potential therapeutic efficacy of these compounds, as it demonstrates their ability to eliminate cancer cells.

Furthermore, the induction of apoptosis is often linked to the modulation of key regulatory proteins. In the case of this compound derivatives, their pro-apoptotic activity is associated with the inhibition of survivin and other inhibitor of apoptosis proteins (IAPs). mdpi.com

Mechanism of Action: Cell Cycle Arrest (e.g., G2/M phase)

Investigations into the mechanism of action of this compound derivatives have revealed their ability to interfere with the cancer cell cycle. Specifically, these compounds have been shown to induce cell cycle arrest, particularly in the G2/M phase. mdpi.commdpi.com This arrest prevents cancer cells from dividing and proliferating.

Flow cytometry analysis of cancer cells treated with these derivatives has demonstrated a significant accumulation of cells in the G2/M phase. mdpi.com For instance, treatment of MDA-MB-231 breast cancer cells with certain 3-cyanopyridine compounds led to a notable increase in the G2/M population. mdpi.com This was accompanied by a decrease in the number of cells in the G0/G1 phase and a slight decrease in the S phase. nih.gov

The ability to halt the cell cycle at a critical checkpoint like G2/M is a hallmark of many effective anticancer agents. This mechanism, combined with the induction of apoptosis, suggests a multi-pronged attack on cancer cell viability by these pyridine (B92270) derivatives. mdpi.com

Inhibition of Survivin Expression

A significant finding in the study of this compound derivatives is their ability to inhibit the expression of survivin. mdpi.com Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers. mdpi.com Its overexpression is linked to increased resistance to chemotherapy and cancer aggressiveness, making it an attractive target for anticancer drug development. mdpi.com

Derivatives of 3-cyanopyridine have been identified as modulators of survivin. mdpi.com Western blot analysis has shown a marked, concentration-dependent reduction in survivin expression in cancer cells treated with these compounds. mdpi.com This reduction is believed to occur through proteasome-dependent degradation of survivin. mdpi.com

Furthermore, the inhibition extends to other IAP family proteins such as Livin, XIAP, and C-IAP1, further promoting apoptosis. mdpi.com The targeting of the survivin pathway represents a promising strategy for overcoming drug resistance and improving cancer treatment outcomes.

Kinase Inhibitor Synthesis

The this compound scaffold has also been utilized in the synthesis of kinase inhibitors. nih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a common feature of cancer. Therefore, inhibiting specific kinases is a major focus of modern cancer therapy.

Cyanopyridine derivatives have been designed and synthesized to target various kinases, including Pim-1 kinase, which is implicated in cancer cell survival and proliferation. nih.gov Some of these derivatives have shown potent inhibitory activity against Pim-1 kinase, with IC50 values in the nanomolar range. researchgate.net The development of such potent and selective kinase inhibitors from the this compound template highlights its versatility in medicinal chemistry. nih.govmdpi.com

The synthesis of these inhibitors often involves multi-component reactions, allowing for the creation of a diverse library of compounds for screening and optimization. informahealthcare.com Molecular docking studies are also employed to understand the binding interactions of these compounds with the kinase active site, guiding the design of more effective inhibitors. nih.govbenthamscience.com

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound derivatives. These studies have revealed that specific substitutions on the pyridine ring significantly influence their biological activity.

For example, the presence of electron-withdrawing groups has been shown to enhance cytotoxicity against cancer cells. In a series of 3-cyanopyridine derivatives, it was observed that the 2-oxo-3-cyanopyridine scaffold was generally preferred for in vitro cytotoxic activity compared to 2-thioxo or 2-amino-3-cyanopyridine (B104079) scaffolds. nih.gov

Furthermore, the nature and position of substituents on the aryl ring attached to the pyridine core play a significant role. For instance, a 4-methoxy substitution on the phenyl ring at the 4th position of the pyridine was found to be more favorable for anti-proliferative activity than an unsubstituted phenyl group. nih.gov The presence of a halogen, such as bromine, on the pyridine ring has also been noted to be beneficial for cytotoxicity. benthamscience.com These SAR insights are invaluable for the rational design of new and more potent anticancer agents based on the this compound skeleton. mdpi.com

Antimicrobial Research

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. The core structure is synthetically versatile, allowing for modifications that have led to compounds with significant activity against various pathogens.

A notable area of investigation has been the antitubercular potential of cyanopyridine derivatives. Research has shown that certain 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-arylpyridines, which are structurally related to the core compound, exhibit promising activity against Mycobacterium tuberculosis. niscpr.res.innih.gov

In one study, a series of these derivatives was synthesized and evaluated for their ability to inhibit the H37Rv strain of M. tuberculosis. The results, measured as the minimum inhibitory concentration (MIC), indicated that the level of activity is highly dependent on the nature of the aryl substituent at the 4-position of the pyridine ring. researchgate.net For instance, derivatives featuring a simple phenyl group or a 4-chlorophenyl group showed notable efficacy. researchgate.net The screening revealed that while many derivatives were synthesized, only a select few demonstrated significant antitubercular effects, highlighting the specificity of the structure-activity relationship. niscpr.res.inresearchgate.net

Table 1: Antitubercular Activity of 2-Amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-arylpyridine Derivatives Data sourced from scientific studies evaluating inhibition of M. tuberculosis H37Rv. researchgate.net

| Compound ID | 4-Aryl Substituent | MIC (µg/mL) |

| 2a | -C₆H₅ | 25 |

| 2b | -C₆H₄-Cl (4) | 25 |

| 2c | -C₆H₄-Br (4) | >100 |

| 2d | -C₆H₄-F (4) | >100 |

| 2e | -C₆H₄-OCH₃ (4) | 50 |

| 2f | -C₆H₄-CH₃ (4) | >100 |

| 2g | -C₆H₄-NO₂ (4) | >100 |

| 2h | -C₆H₄-N(CH₃)₂ (4) | 50 |

| 2i | -C₆H₃-(OCH₃)₂ (3,4) | >100 |

| Isoniazid | Standard Drug | 0.25 |

Beyond their antitubercular potential, cyanopyridine derivatives have been tested against a range of other microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govinformahealthcare.com

Studies on 2-amino-3-cyanopyridine derivatives have demonstrated varied efficacy. For example, in a series of 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-arylpyridines, moderate activity was observed against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. researchgate.net Specifically, compounds with phenyl and 4-methoxyphenyl (B3050149) substituents were active against E. coli, while others showed moderate activity against B. subtilis. researchgate.net The antifungal activity of this specific series against Aspergillus niger was generally moderate. researchgate.net

Other research on different 2-amino-3-cyano-4,6-disubstituted pyridines has also revealed potent antimicrobial effects. Certain derivatives exhibited excellent activity against Streptococcus pneumoniae (Gram-positive) and Escherichia coli (Gram-negative). oaji.netresearchgate.net Some compounds were found to be more potent than the standard antibiotic ampicillin (B1664943) against Bacillus subtilis and Clostridium tetani. oaji.net

Table 2: General Antimicrobial Screening of Selected Cyanopyridine Derivatives Data compiled from various studies showing zones of inhibition or activity ratings against different microbial species. researchgate.netoaji.net

| Derivative Class | Microorganism | Activity Level |

| 2-Amino-6-(3,5-dibromo...)-4-arylpyridines researchgate.net | Escherichia coli | Active to Moderately Active |

| Bacillus subtilis | Moderately Active | |

| Aspergillus niger | Moderately Active | |

| 2-Amino-3-cyano-4,6-disubstituted pyridines oaji.net | Streptococcus pneumoniae | Excellent |

| Escherichia coli | Excellent | |

| Bacillus subtilis | More potent than Ampicillin | |

| Clostridium tetani | More potent than Ampicillin | |

| Candida albicans | More potent than Griseofulvin |

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituent groups on the heterocyclic core. nih.govscirp.org This structure-activity relationship (SAR) is a key focus of medicinal chemistry research in this area. bohrium.com

For the 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-arylpyridine series, the substituent on the 4-aryl ring plays a critical role. researchgate.net

Against M. tuberculosis : Simple, un-substituted phenyl or small halogen-substituted (chloro) phenyl groups at position 4 were found to be most effective. researchgate.net Larger groups or those with different electronic properties led to a significant loss of activity. researchgate.net

Against other bacteria : Electron-donating groups like methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) on the 4-aryl ring appeared to favor activity against E. coli and B. subtilis. researchgate.net

In broader studies of 2-amino-3-cyanopyridines, the presence of halogens has been noted for its importance. One study identified a bromine-containing derivative as the only active compound in its series, suggesting that halogen bonding may play a crucial role in the mechanism of antibacterial action. bohrium.comresearchgate.net The presence of electron-releasing groups, such as dimethylamino (-N(CH₃)₂), has also been associated with higher potency in some series. oaji.net

Enzyme Inhibition Studies

The cyanopyridine scaffold is also being explored for its potential to inhibit various enzymes implicated in human diseases.

While direct studies on this compound derivatives as cholinesterase inhibitors are not prominent in the reviewed literature, research on structurally related compounds suggests this is a potential area of interest. Cholinesterase inhibitors are crucial for the management of Alzheimer's disease. nih.gov

Research on derivatives of 2-amino-4,6-dimethylpyridine (B145770) has shown them to be moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Structure-activity relationship studies on these aminopyridines indicated that inhibitory activity was enhanced by increasing the molecule's volume and by replacing the amide oxygen with sulfur. nih.gov Furthermore, 2-amino-3-cyanopyridine moieties have been used as intermediates in the synthesis of tacrine (B349632) analogues, a well-known class of cholinesterase inhibitors. mdpi.com Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines derived from 2-chloro-3-cyano-pyridine, have also been designed and shown to have significant AChE inhibitory activity. nih.gov One study on disubstituted tacrine analogues, including a 6,8-dibromo-quinoline derivative, found that cyano-substituted compounds significantly inhibited AChE. researchgate.net These findings collectively suggest that the cyanopyridine framework, particularly when substituted with halogens, warrants investigation for cholinesterase inhibition.

α-Glucosidase inhibitors are a class of oral antidiabetic drugs used to manage type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Although direct evaluation of this compound derivatives for α-glucosidase inhibition is not extensively documented, studies on other brominated and heterocyclic compounds indicate potential relevance.

For instance, research on flavonoid derivatives has shown that the introduction of a bromine group can be beneficial for anti-α-glucosidase activity. frontiersin.org In one study, a brominated flavonoid derivative was the most potent inhibitor in its series, suggesting that halogens can play a positive role in the binding interaction with the enzyme. frontiersin.org While various heterocyclic scaffolds are being explored as α-glucosidase inhibitors, there is a clear opportunity for future research to explore the potential of brominated cyanopyridine derivatives in this therapeutic area. d-nb.inforesearchgate.netscispace.com

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. researchgate.netrsc.org The inhibition of specific CA isoforms, such as hCA I and hCA II, is a therapeutic strategy for conditions like glaucoma and certain types of cancer. rsc.org

A study involving a series of 2-amino-3-cyanopyridine derivatives revealed that the substitution pattern on the pyridine ring significantly influences the inhibitory activity against hCA I and hCA II. tandfonline.comtandfonline.com Specifically, compounds bearing furan (B31954) and thiophene (B33073) moieties at the C4 position and cycloalkyl groups at the C5-C6 positions were synthesized and evaluated. tandfonline.comtandfonline.com

Detailed research findings indicated that several of these synthesized molecules exhibited inhibitory effects on hCA I, while a smaller subset also inhibited hCA II. tandfonline.comtandfonline.com For instance, certain 2-amino-3-cyano-4-heteroaryl pyridine derivatives showed notable inhibition against hCA I, with IC₅₀ values in the micromolar range. tandfonline.comtandfonline.com The most effective inhibitors of hCA I were compounds designated as 5d, 5b, and 5c, with IC₅₀ values of 33 µM, 34 µM, and 40 µM, respectively. tandfonline.com Compound 5d also demonstrated the best inhibitory activity against hCA II, with an IC₅₀ of 56 µM. tandfonline.comtandfonline.com

The inhibitory potencies (Ki) of some novel 2-amino-3-cyanopyridine derivatives against hCA I and hCA II have been determined. For hCA I, the Ki values were in the range of 2.84–112.44 μM, while for hCA II, they ranged from 2.56–31.17 μM. researchgate.net One particular derivative, compound 7d, was the most potent inhibitor of hCA I with a Ki of 2.84 μM. researchgate.net In contrast, compound 7b was the most effective inhibitor of hCA II, exhibiting a Ki of 2.56 μM. researchgate.net

It is worth noting that the design of selective inhibitors for different CA isoforms is a key area of research to minimize off-target effects. rsc.orgnih.gov For example, positively-charged sulfonamides derived from other heterocyclic scaffolds have been explored as membrane-impermeant inhibitors targeting tumor-associated CA IX and XII. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 2-Amino-3-cyanopyridine Derivatives

| Compound | hCA I Inhibition (IC₅₀, µM) | hCA II Inhibition (IC₅₀, µM) |

|---|---|---|

| 5b | 34 | Inhibited |

| 5c | 40 | Inhibited |

| 5d | 33 | 56 |

| 5e | Inhibited | - |

| 5f | Inhibited | - |

| 5i | Inhibited | - |

| 5l | Inhibited | - |

Data sourced from multiple studies. tandfonline.comtandfonline.com

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

The 2,6-disubstituted-4-cyanopyridine scaffold has been identified as a promising starting point for the development of inhibitors of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcription and is considered a valuable target in cancer therapy. nih.govnih.gov

Research has shown that aminopyridone-linked benzimidazoles, which can be synthesized from precursors related to the 2,6-disubstituted pyridine structure, exhibit potent CDK9 inhibitory activity. researchgate.net In one study, several compounds from this class displayed significant cytotoxicity against a panel of cancer cell lines, with IC₅₀ values ranging from 7.61 to 57.75 μM. researchgate.net

Further investigation into the mechanism of action revealed that specific compounds, namely 4a, 6a, and 8a, were potent inhibitors of CDK9, with IC₅₀ values between 0.424 and 8.461 μM. researchgate.net Compound 6a, in particular, was found to arrest the cell cycle in the S phase and induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as a promising CDK9 inhibitor for further development. researchgate.net

The substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these inhibitors. For instance, the replacement of a hydrogen atom at the C5-position of a pyrimidine (B1678525) ring with a carbonitrile group in a related series of CDK inhibitors resulted in a compound with potent activity against CDK9, CDK1, and CDK2, with Ki values in the low nanomolar range (1 to 6 nM). acs.org This underscores the importance of the cyano group in modulating the biological activity of these kinase inhibitors.

Table 2: CDK9 Inhibitory Activity of Aminopyridone-Linked Benzimidazoles

| Compound | CDK9 Inhibition (IC₅₀, µM) | Cytotoxicity (IC₅₀ Range, µM) |

|---|---|---|

| 4a | 0.424 - 8.461 | 7.61 - 57.75 |

| 6a | 0.424 - 8.461 | 7.61 - 57.75 |

| 8a | 0.424 - 8.461 | 7.61 - 57.75 |

Data from a study on aminopyridone-linked benzimidazoles. researchgate.net

Other Biological Activities

Antiviral Properties

The antiviral potential of derivatives based on the this compound scaffold has been explored, although with mixed results. nih.gov A study evaluating a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines, which can be synthesized from 2,6-dibromopyridine (B144722) precursors, found that the majority of the tested compounds did not exhibit significant antiviral activity against a broad panel of viruses. nih.govmdpi.com This suggests that while this chemical class has shown promise in other therapeutic areas, its broad-spectrum antiviral efficacy may be limited.

However, the broader class of cyanopyridine derivatives has shown some promise in specific antiviral applications. For example, some 2-oxo-1,2-dihydropyridine-3-carbonitriles have been investigated for their antiviral activity. mdpi.com Additionally, research into related heterocyclic compounds has identified some with anti-HIV activity. psu.edu It is important to note that the antiviral activity is highly dependent on the specific substitutions on the pyridine ring.

Anti-inflammatory Properties

Derivatives of 2,6-disubstituted-4-cyanopyridine have demonstrated significant anti-inflammatory properties. oaji.netresearchgate.net Studies on various 2-amino-3-cyanopyridine derivatives have shown that their anti-inflammatory and analgesic activities are influenced by the nature and position of substituents on the aryl rings. oaji.netresearchgate.net

In a study of 4,6-disubstituted-2-amino-3-cyanopyridines, it was found that the presence of electron-releasing groups on the 4-aryl ring generally enhanced anti-inflammatory activity. oaji.net Furthermore, replacing a 4-aminophenyl group with a 4-hydroxyphenyl group at the C-6 position of the 3-cyano-2-aminopyridine nucleus also led to increased anti-inflammatory and analgesic effects. oaji.net Certain compounds within this series, such as 4k and 4p, were identified as particularly promising anti-inflammatory and analgesic agents. oaji.net

Another study synthesized a novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid derivative and evaluated its in vivo anti-inflammatory activity. noveltyjournals.com This compound showed good potency, with edema inhibition rates of 22.28% and 25.23% at the third and fifth hours, respectively, in a carrageenan-induced rat paw edema model. noveltyjournals.com

The broader class of cyanopyridine derivatives has been widely investigated for anti-inflammatory potential, with some compounds showing activity comparable to or even exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) in certain assays. ekb.eg

Table 3: Anti-inflammatory Activity of Selected Cyanopyridine Derivatives

| Compound Series | Key Structural Features | Observed Activity |

|---|---|---|

| 4,6-disubstituted-2-amino-3-cyanopyridines | Electron-releasing groups on 4-aryl ring; 4-hydroxyphenyl at C-6 | Enhanced anti-inflammatory and analgesic activity oaji.net |

| 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid | Acetic acid side chain | Good in vivo anti-inflammatory potency noveltyjournals.com |

| 2-amino-3-cyanopyridine derivatives | Varied substitutions | Some derivatives showed higher activity than ibuprofen ekb.eg |

Antifungal Activities

The 2,6-disubstituted-4-cyanopyridine scaffold is a component of various heterocyclic compounds that have been evaluated for their antifungal properties. psu.edurasayanjournal.co.in Research has shown that the antifungal activity of these derivatives is significantly influenced by the specific substituents on the pyridine ring. sciensage.infoscispace.com

In a study of newly synthesized cyanopyridine derivatives, several compounds exhibited moderate to high antifungal activity. rasayanjournal.co.in For example, some 2-amino-3-cyano-4,6-disubstituted pyridines have been reported to possess antifungal properties. psu.edu Another study found that among a series of synthesized compounds, one derivative, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, demonstrated the best efficacy against Candida albicans. scispace.com The presence of a chloro substituent at the para-position of the phenyl ring appeared to enhance the antifungal activity. scispace.com

Furthermore, a series of 4,6-disubstituted-2-amino-3-cyanopyridines were evaluated for their antimicrobial activity, and several compounds, including 4b, 4f, 4h, 4j, and 4p, showed potent activity against Candida albicans, comparable to the standard antifungal agent griseofulvin. oaji.netresearchgate.net

The broader class of cyanopyridine derivatives has been extensively studied for antifungal applications, with some showing activity against various fungal strains, including Aspergillus niger. psu.eduresearchgate.net

A2A Adenosine (B11128) Receptor Antagonism

While direct studies on this compound as an A2A adenosine receptor antagonist are not prevalent in the provided context, related cyanopyridine derivatives have been explored for this activity. ekb.eg The A2A adenosine receptor is a target for various therapeutic applications, including in neurodegenerative diseases and inflammation. The pyridine ring is a common scaffold in the design of A2A antagonists. ekb.eg

Materials Science Applications of 2,6 Dibromo 4 Cyanopyridine

Ligands in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring and the cyano group in 2,6-Dibromo-4-cyanopyridine make it an effective ligand for coordinating with metal ions. The bromine atoms can also be substituted to create more complex, multidentate ligands, further expanding its utility in forming a wide range of coordination compounds.

Formation of Stable Complexes with Transition Metals

This compound is recognized for its capacity to form stable complexes with various transition metals. The lone pair of electrons on the pyridine nitrogen atom allows it to coordinate readily with metal centers. The cyano group can also participate in coordination, acting as a bridging ligand between two metal atoms. rsc.org This coordination ability is crucial in fields like catalysis, where the formation of stable metal complexes can enhance the efficiency and selectivity of chemical reactions. For example, it is a known interactor with palladium, a key catalyst in widely used cross-coupling reactions.

Furthermore, this compound serves as a precursor in the synthesis of more elaborate ligands designed for specific applications. For instance, it has been used in the preparation of ligands for lanthanide complexes. psu.edu In one synthetic route, the compound is prepared by dehydrating 2,6-dibromo-4-carbamoylpyridine, which can then be further functionalized to create ligands with desired coordination properties for metals like Europium(III) and Terbium(III). psu.edu

Use in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The defined structure of this compound, with its distinct coordination sites and reactive bromine atoms, makes it a promising candidate for designing MOFs. While specific examples detailing the direct use of this compound as a primary ligand in MOF synthesis are not extensively documented in dedicated studies, related pyridine-based ligands, such as 4-cyanopyridine (B195900), are known to be versatile components in the construction of coordination polymers and MOFs. rsc.orgmit.edu The linear bridging capability of the cyanopyridine moiety is particularly suitable for creating extended network structures. rsc.org The bromo-substituents on the this compound molecule offer sites for post-synthetic modification, a key strategy for tuning the properties of MOFs.

Octahedral Geometry of Coordination Complexes

In coordination chemistry, octahedral geometry is a common arrangement for complexes with a central metal atom bonded to six ligands. wikipedia.org This geometry, also known as square bipyramidal, is prevalent in transition metal complexes. wikipedia.org While direct crystallographic studies of this compound complexes are limited, the coordination behavior of similar pyridine-based ligands suggests that it can readily participate in the formation of octahedral complexes. researchgate.netgrafiati.com